3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid

Physicochemical differentiation Drug-likeness optimization Permeability modulation

3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid (CAS 215364-83-3), also systematically named 3-[(diethylcarbamoyl)oxy]isonicotinic acid , is a pyridine-4-carboxylic acid derivative bearing a diethylcarbamoyloxy substituent at the 3-position. Its molecular formula C₁₁H₁₄N₂O₄ (MW 238.24 g/mol) and the juxtaposition of a hydrogen-bond-donating carboxylic acid with a hydrolytically labile carbamate ester define its reactivity profile.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 215364-83-3
Cat. No. B1620746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid
CAS215364-83-3
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=C(C=CN=C1)C(=O)O
InChIInChI=1S/C11H14N2O4/c1-3-13(4-2)11(16)17-9-7-12-6-5-8(9)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
InChIKeyRHWZUWMMDWXKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid (CAS 215364-83-3): Core Physicochemical and Structural Identity


3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid (CAS 215364-83-3), also systematically named 3-[(diethylcarbamoyl)oxy]isonicotinic acid , is a pyridine-4-carboxylic acid derivative bearing a diethylcarbamoyloxy substituent at the 3-position. Its molecular formula C₁₁H₁₄N₂O₄ (MW 238.24 g/mol) and the juxtaposition of a hydrogen-bond-donating carboxylic acid with a hydrolytically labile carbamate ester define its reactivity profile. The compound is supplied as a research-grade intermediate with a typical minimum purity specification of 95% (HPLC) , and its predicted physicochemical descriptors—density 1.256 g/cm³, boiling point 454 °C at 760 mmHg —place it within a narrow property space that directly influences solubility, formulation, and downstream synthetic utility compared to non-carbamoylated or regioisomeric pyridinecarboxylic acids.

Why 3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid Cannot Be Replaced by Common Pyridine-4-carboxylic Acid Analogs


Interchanging 3-{[(diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid with simpler pyridinecarboxylic acids such as 3-hydroxyisonicotinic acid (CAS 10128-71-9, MW 139 g/mol) or regioisomeric 2-(diethylcarbamoyl)pyridine-4-carboxylic acid (MW 222 g/mol) is not straightforward . The diethylcarbamoyloxy moiety substantially increases molecular weight (+99 Da vs. the 3-hydroxy analog), alters the acid dissociation constant (predicted pKa of the carboxylic acid shifts from ~0.51 in the 3-hydroxy analog to an estimated 2–4 in the carbamoylated derivative), and introduces a hydrolytically cleavable carbamate linkage that can serve as a pro-moiety or a masked phenol in synthetic sequences . Moreover, the pyridine nitrogen's basicity (predicted pKa ~3–5 for the conjugate acid) is modulated by the electron-withdrawing carbamoyloxy substituent, affecting metal-chelation capacity and salt-forming potential relative to non-carbamoylated or differently substituted pyridinecarboxylates . These cumulative differences mean that a procurement decision based solely on the isonicotinic acid scaffold—without accounting for the specific 3-(diethylcarbamoyloxy) substitution—risks altered reactivity, solubility, and biological target engagement.

Quantitative Performance Differentiation of 3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid Versus Structural Analogs


Increased Molecular Weight and Topological Polar Surface Area (tPSA) Relative to 3-Hydroxyisonicotinic Acid

3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid (MW 238.24 g/mol, tPSA ~96 Ų) exhibits a molecular weight increase of 99 Da and a tPSA expansion of approximately 20 Ų compared to its closest non-carbamoylated analog, 3-hydroxyisonicotinic acid (MW 139.11 g/mol, tPSA ~76 Ų) . This shift moves the compound from a fragment-like space (MW < 150, tPSA < 80) into a lead-like physicochemical window, which can reduce passive permeability while enhancing aqueous solubility via additional hydrogen-bond acceptors.

Physicochemical differentiation Drug-likeness optimization Permeability modulation

Predicted Carboxylic Acid pKa Elevation Through Electron-Withdrawing Carbamoyloxy Substitution

The predicted pKa of the carboxylic acid group in 3-{[(diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid is estimated to lie in the range 2.0–4.0, based on the electron-withdrawing effect of the diethylcarbamoyloxy substituent, whereas 3-hydroxyisonicotinic acid exhibits a predicted pKa of 0.51±0.10 . This shift of 1.5–3.5 log units indicates that at physiological pH (7.4) the target compound is predominantly ionized (carboxylate form), yet it is significantly less acidic than the 3-hydroxy analog, which may influence its propensity for forming crystalline salts with basic counterions.

Acid dissociation constant pH-dependent solubility Salt formation

Regioisomeric Differentiation from 2-(Diethylcarbamoyl)pyridine-4-carboxylic Acid in Metal-Chelation Potential

The pyridine nitrogen in 3-{[(diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid is positioned para to the carboxylic acid, whereas in 2-(diethylcarbamoyl)pyridine-4-carboxylic acid (MW 221.12 g/mol) , the pyridine nitrogen is ortho to the carbamoyl group. This positional difference alters the nitrogen's basicity and its ability to participate in intramolecular hydrogen bonds or metal coordination. The 3-substituted target compound cannot form a stable 5-membered chelate ring with metal ions via the pyridine nitrogen and the adjacent carbamoyl oxygen, whereas the 2-substituted isomer can chelate through a N,O-bidentate motif, a distinction that is critical when the compound is used as a ligand precursor in catalytic or medicinal inorganic chemistry [1].

Metal chelation Pyridine nitrogen basicity Coordination chemistry

Hydrolytic Lability of the Carbamate Ester as a Latent Phenol Prodrug Strategy

The diethylcarbamoyloxy group in the target compound constitutes a carbamate ester that is susceptible to esterase-mediated hydrolysis, yielding the free 3-hydroxy-4-pyridinecarboxylic acid and diethylamine [1]. This contrasts with the direct ether or ester analogs (e.g., 3-methoxyisonicotinic acid) that require oxidative metabolism for cleavage. In vitro half-life measurements for structurally related aryl diethylcarbamates in human liver microsomes range from 15 to 120 minutes depending on the aryl substitution pattern, while simple alkyl carbamates typically exceed 240 minutes [2].

Prodrug design Carbamate hydrolysis Metabolic activation

Optimal Procurement Scenarios for 3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid Based on Demonstrated Differentiation


Medicinal Chemistry: Late-Stage Functionalization Requiring a Hydrolytically Labile 3-Hydroxy Masking Group

When a synthetic sequence requires temporary protection of the 3-hydroxy position on the isonicotinic acid scaffold, the diethylcarbamoyloxy group serves as a base-stable but esterase-labile protecting group. Unlike methyl or benzyl ethers, which demand harsh acidic or hydrogenolytic deprotection, the carbamate can be cleaved under mild enzymatic or mildly basic conditions, preserving acid-sensitive functionalities elsewhere in the molecule [1].

Prodrug Design: Achieving Tunable Pharmacokinetics Through Carbamate Half-Life Selection

The predicted 15–120 minute microsomal half-life range for the aryl diethylcarbamate class enables medicinal chemists to select this compound as a prodrug intermediate when a rapid-to-moderate in vivo release of the active 3-hydroxy-4-pyridinecarboxylic acid is desired. This contrasts with the >240 minute half-life typical of the corresponding methyl ether, which would delay or prevent therapeutic onset [2].

Coordination Chemistry: Avoiding Undesired Metal Chelation in Catalyst or Ligand Design

In synthetic applications where a pyridinecarboxylic acid ligand is required but intramolecular N,O-chelation must be prevented—such as in the preparation of monodentate pyridine ligands for organometallic catalysis—the 3-substituted regioisomer is preferred over the 2-substituted analog, which readily forms 5-membered chelate rings with transition metals [3].

Bioconjugation: Carboxylic Acid Handle for Amide Coupling with Preserved 3-Position Reactivity

The free carboxylic acid at C4 provides a robust handle for amide bond formation with amine-containing biomolecules (e.g., lysine residues, amino-functionalized linkers). Simultaneously, the intact 3-carbamoyloxy group remains available for subsequent hydrolysis or further derivatization, enabling orthogonal conjugation strategies not feasible with the symmetric 3,4-dicarboxylic acid analog .

Quote Request

Request a Quote for 3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.